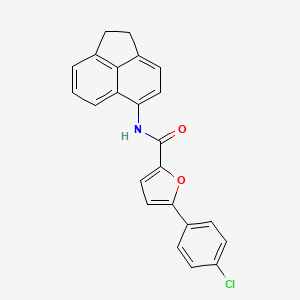![molecular formula C26H23N3O4 B11685891 2-Phenyl-N'-[(E)-(2,3,4-trimethoxyphenyl)methylidene]quinoline-4-carbohydrazide](/img/structure/B11685891.png)
2-Phenyl-N'-[(E)-(2,3,4-trimethoxyphenyl)methylidene]quinoline-4-carbohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Phenyl-N’-[(E)-(2,3,4-trimethoxyphenyl)methylidene]quinoline-4-carbohydrazide is a complex organic compound that belongs to the class of Schiff bases Schiff bases are characterized by the presence of a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenyl-N’-[(E)-(2,3,4-trimethoxyphenyl)methylidene]quinoline-4-carbohydrazide typically involves the condensation reaction between 2-phenylquinoline-4-carbohydrazide and 2,3,4-trimethoxybenzaldehyde. The reaction is usually carried out in an ethanol solvent under reflux conditions. The reaction mixture is heated to promote the formation of the Schiff base, and the product is then isolated by filtration and recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as crystallization or chromatography.
Analyse Chemischer Reaktionen
Arten von Reaktionen
2-Phenyl-N'-[(E)-(2,3,4-Trimethoxyphenyl)methyliden]chinolin-4-carbohydrazid kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Die Verbindung kann oxidiert werden, um Chinolin-Derivate zu bilden.
Reduktion: Reduktionsreaktionen können die Schiff-Base in das entsprechende Amin umwandeln.
Substitution: Die Verbindung kann an nucleophilen Substitutionsreaktionen teilnehmen, insbesondere am Chinolinring.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat (KMnO₄) und Chromtrioxid (CrO₃).
Reduktion: Natriumborhydrid (NaBH₄) oder Lithiumaluminiumhydrid (LiAlH₄) werden typischerweise als Reduktionsmittel verwendet.
Substitution: Reagenzien wie Halogene (z. B. Chlor, Brom) und Nucleophile (z. B. Amine, Thiole) werden unter geeigneten Bedingungen verwendet.
Hauptprodukte
Oxidation: Chinolin-N-Oxide.
Reduktion: Entsprechende Amine.
Substitution: Verschiedene substituierte Chinolin-Derivate.
Wissenschaftliche Forschungsanwendungen
2-Phenyl-N'-[(E)-(2,3,4-Trimethoxyphenyl)methyliden]chinolin-4-carbohydrazid hat mehrere wissenschaftliche Forschungsanwendungen:
Chemie: Wird als Ligand in der Koordinationschemie verwendet, um Metallkomplexe zu bilden.
Biologie: Wird auf sein Potenzial als antimikrobielles und Antikrebsmittel untersucht.
Medizin: Wird auf seine pharmakologischen Eigenschaften untersucht, darunter entzündungshemmende und antioxidative Aktivitäten.
Wirkmechanismus
Der Wirkmechanismus von 2-Phenyl-N'-[(E)-(2,3,4-Trimethoxyphenyl)methyliden]chinolin-4-carbohydrazid beinhaltet seine Wechselwirkung mit verschiedenen molekularen Zielstrukturen. Die Verbindung kann an Metallionen binden und stabile Komplexe bilden, die die Aktivität bestimmter Enzyme hemmen können. Darüber hinaus trägt seine Fähigkeit, reaktive Sauerstoffspezies (ROS) zu erzeugen, zu seinen antimikrobiellen und Antikrebs-Eigenschaften bei, indem es in Zielzellen oxidativen Stress induziert.
Wissenschaftliche Forschungsanwendungen
2-Phenyl-N’-[(E)-(2,3,4-trimethoxyphenyl)methylidene]quinoline-4-carbohydrazide has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its pharmacological properties, including anti-inflammatory and antioxidant activities.
Wirkmechanismus
The mechanism of action of 2-Phenyl-N’-[(E)-(2,3,4-trimethoxyphenyl)methylidene]quinoline-4-carbohydrazide involves its interaction with various molecular targets. The compound can bind to metal ions, forming stable complexes that can inhibit the activity of certain enzymes. Additionally, its ability to generate reactive oxygen species (ROS) contributes to its antimicrobial and anticancer properties by inducing oxidative stress in target cells.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
- N'-[(E)-(2,3,4-Trimethoxyphenyl)methyliden]-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-carbohydrazid
- N'-[(E)-(2,5-Dimethoxyphenyl)methyliden]biphenyl-4-carbohydrazid
- N'-[(E)-(4-Fluorphenyl)methyliden]biphenyl-4-carbohydrazid
Einzigartigkeit
2-Phenyl-N'-[(E)-(2,3,4-Trimethoxyphenyl)methyliden]chinolin-4-carbohydrazid ist aufgrund seiner spezifischen Strukturmerkmale, wie dem Vorhandensein des Chinolinrings und der Trimethoxyphenylgruppe, einzigartig. Diese Strukturelemente tragen zu seiner unterschiedlichen chemischen Reaktivität und potenziellen biologischen Aktivität bei und unterscheiden es von anderen ähnlichen Schiff-Basen.
Eigenschaften
Molekularformel |
C26H23N3O4 |
|---|---|
Molekulargewicht |
441.5 g/mol |
IUPAC-Name |
2-phenyl-N-[(E)-(2,3,4-trimethoxyphenyl)methylideneamino]quinoline-4-carboxamide |
InChI |
InChI=1S/C26H23N3O4/c1-31-23-14-13-18(24(32-2)25(23)33-3)16-27-29-26(30)20-15-22(17-9-5-4-6-10-17)28-21-12-8-7-11-19(20)21/h4-16H,1-3H3,(H,29,30)/b27-16+ |
InChI-Schlüssel |
GWBVDAABPWWHOG-JVWAILMASA-N |
Isomerische SMILES |
COC1=C(C(=C(C=C1)/C=N/NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=CC=C4)OC)OC |
Kanonische SMILES |
COC1=C(C(=C(C=C1)C=NNC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=CC=C4)OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[3,5-bis(4-bromophenyl)-4,5-dihydro-1H-pyrazol-1-yl]-N-(4-methylphenyl)-4-oxobutanamide](/img/structure/B11685812.png)

![4-[4-(Benzyloxy)phenyl]-7-(4-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile](/img/structure/B11685819.png)
![2-[4-(3-methylphenoxy)phenyl]-5-(3-nitrophenoxy)-1H-isoindole-1,3(2H)-dione](/img/structure/B11685829.png)
![(5Z)-5-[3-bromo-5-methoxy-4-(naphthalen-1-ylmethoxy)benzylidene]-1-(3,5-dimethylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11685834.png)
![methyl [6-bromo-2-(2,4-dimethoxyphenyl)-4-phenyl-1,4-dihydroquinazolin-3(2H)-yl]acetate](/img/structure/B11685839.png)
![(2Z,5Z)-5-[(2E)-2-(3-ethyl-1,3-benzothiazol-2(3H)-ylidene)ethylidene]-3-methyl-2-[(2-methyl-1,3-benzothiazol-5-yl)imino]-1,3-thiazolidin-4-one](/img/structure/B11685841.png)
![3-[(Z)-(3-ethyl-1,3-benzothiazol-2(3H)-ylidene)methyl]-5,5-dimethylcyclohex-2-en-1-one](/img/structure/B11685844.png)
![(3E)-3-{[5-(3,4-dichlorophenyl)furan-2-yl]methylidene}-1-(2,5-dimethylphenyl)-5-phenyl-1,3-dihydro-2H-pyrrol-2-one](/img/structure/B11685851.png)
![N-[3-chloro-4-(morpholin-4-yl)phenyl]-5-(2-nitrophenyl)furan-2-carboxamide](/img/structure/B11685854.png)

![Ethyl 2-[5-(3-nitrophenyl)furan-2-amido]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11685868.png)
![N-[3-(1H-benzimidazol-2-yl)-4-chlorophenyl]-3-(benzyloxy)benzamide](/img/structure/B11685876.png)

